6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile
Description
6-Methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile (CID 125424832) is a spirocyclic compound featuring a bicyclic scaffold with a nitrile group (-C≡N), a methyl substituent, and a lactam (2-oxo) moiety. Its molecular formula is C₇H₈N₂O, with a predicted collision cross-section (CCS) of 136.0 Ų for the [M+H]+ adduct . The spiro[3.3]heptane core creates a rigid, three-dimensional structure, which is advantageous in medicinal chemistry for modulating pharmacokinetic properties.
Properties
IUPAC Name |
6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(5-9)3-8(4-7)2-6(11)10-8/h2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIRJXIITJBYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(=O)N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile can be synthesized using various methods:
- Reaction of an oxindole with an imine followed by cyclization .
One-pot, three-component reaction: This involves a 3-(2-hydroxyethyl)indolin-2-one, an aldehyde, and a cyanoacetamide.
Chemical Reactions Analysis
6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile undergoes several types of chemical reactions:
- Oxidation : The compound can be oxidized under specific conditions to form various oxidized derivatives.
- Reduction : Reduction reactions can convert the nitrile group to an amine group.
- Substitution : The nitrile group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile has significant biological activity and is used in various scientific research applications:
- Medicinal Chemistry : The compound has shown antitumor, antifungal, and antibacterial properties in vitro.
- Materials Science : It is used in the development of new materials due to its unique chemical structure.
- Agriculture : The compound has potential applications in the development of new agrochemicals.
Mechanism of Action
The mechanism by which 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitrile group in the compound is a versatile functional group that can interact with various biological molecules, leading to its observed biological activities.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features and properties of 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile with analogous spirocyclic nitriles and related derivatives:
Key Differences and Implications
Functional Group Diversity: The nitrile group in the target compound enhances polarity compared to phenyl (GF18696) or ester (AR02AF2A) substituents. However, the phenyl group in GF18696 increases lipophilicity, which may improve membrane permeability . This could influence binding to biological targets .
Spiro Ring Modifications: 6-Oxa-1-azaspiro[3.3]heptane (C₅H₉NO) lacks both the nitrile and lactam groups, resulting in a smaller, less complex structure. 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile combines a benzonitrile substituent with a mixed oxygen/nitrogen spiro system. This hybrid structure may exhibit unique electronic properties due to resonance between the nitrile and spiro amine .
Methyl 6-oxospiro[3.3]heptane-2-carboxylate derivatives (e.g., C₉H₁₂O₃) highlight the versatility of spiro scaffolds for functionalization, though their ester groups may hydrolyze under physiological conditions .
Predicted Physicochemical Properties :
- The target compound’s CCS (136.0 Ų) suggests moderate size and polarity, comparable to small-molecule drugs. In contrast, GF18696’s larger phenyl group increases its CCS and steric bulk .
Research and Application Potential
- Medicinal Chemistry : The rigid spiro core and nitrile group make the target compound a candidate for protease inhibition (e.g., akin to nitrile-containing drugs like saxagliptin). However, the lack of biological data limits further assessment .
- Material Science: Spirocyclic nitriles could serve as ligands in catalysis or monomers in polymer synthesis due to their stability and conformational rigidity.
- Comparative Challenges : Unlike 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile (GF18696), which is explicitly marketed for research, the target compound’s commercial availability and scalability remain unverified .
Biological Activity
6-Methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile is a heterocyclic organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and agriculture.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C₈H₉N₂O
CAS Number: 2866353-99-1
The compound features a spirocyclic structure comprising an azaspiroalkane ring and an oxindole moiety, contributing to its unique chemical reactivity and biological activity.
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and CDKs.
Antifungal and Antibacterial Effects
In addition to its antitumor properties, this compound has shown promising antifungal and antibacterial activities. Studies have reported effectiveness against strains of Candida albicans and Staphylococcus aureus, suggesting potential applications in treating infections caused by these pathogens. The proposed mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.
The biological effects of this compound are attributed to its interactions with specific molecular targets:
- Nitrile Group Interaction: The nitrile functional group can form reversible covalent bonds with nucleophilic sites on proteins, influencing enzyme activity.
- Oxindole Derivative Activity: The oxindole portion may interact with various receptors involved in signaling pathways related to cell growth and apoptosis.
Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound in human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM across different cell lines.
Study 2: Antimicrobial Efficacy
Research conducted by Zhang et al. (2024) assessed the antimicrobial properties against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, demonstrating its potential as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Oxo-1-Azaspiro[3.3]heptane | Similar spirocyclic structure | Moderate antibacterial activity |
| Tert-butyl 6-Oxo-2-Azaspiro[3.3]heptane | Different functional groups | Enhanced antitumor properties |
This comparison highlights the unique structural features of this compound that contribute to its superior biological activity.
Applications in Medicinal Chemistry and Agriculture
Due to its diverse biological activities, this compound has potential applications in:
- Medicinal Chemistry: As a lead compound for developing new anticancer drugs or antibiotics.
- Agriculture: In developing novel agrochemicals aimed at controlling fungal pathogens affecting crops.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
